2-Hydroxyquinoline
Overview
Description
2-Hydroxyquinoline, also known as quinolin-2-ol or carbostyril, is an organic compound with the molecular formula C9H7NO. It is a derivative of quinoline, featuring a hydroxyl group at the second position of the quinoline ring. This compound is known for its diverse range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline is the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in the bacterium Pseudomonas putida .
Mode of Action
It is known that this compound can bind to a diverse range of targets with high affinities . This suggests that it may interact with its target enzyme in a way that alters the enzyme’s function, potentially inhibiting its activity .
Biochemical Pathways
It is known that the compound is involved in the biodegradation of quinoline . During this process, this compound is converted into other compounds, suggesting that it may affect pathways related to the metabolism and breakdown of quinoline .
Pharmacokinetics
The volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of this compound are all currently unknown .
Result of Action
It is known that the compound has a broad range of biological activities . This suggests that it may have diverse effects at the molecular and cellular level, potentially affecting a variety of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain soil enzymes can mediate the ecological function of this compound . Additionally, the compound’s action can be influenced by the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
2-Hydroxyquinoline plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which is involved in the oxidative metabolism of quinoline derivatives . This enzyme catalyzes the hydroxylation of this compound, leading to the formation of more reactive intermediates. Additionally, this compound has been shown to chelate metal ions, forming stable complexes that can influence various biochemical pathways .
Cellular Effects
This compound exhibits a range of effects on different cell types and cellular processes. It has been reported to possess antimicrobial, anticancer, and antifungal properties . In terms of cellular function, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain histone demethylases, leading to changes in gene expression patterns . Moreover, this compound can disrupt cellular metabolism by interfering with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to metal ions, forming chelates that can inhibit or activate various enzymes . For example, this compound has been shown to inhibit the activity of 2-oxoglutarate-dependent oxygenases, which are involved in the regulation of gene expression through histone demethylation . This inhibition can lead to alterations in gene expression and subsequent changes in cellular function. Additionally, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in cellular processes, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are influenced by the administered dose. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell . Additionally, this compound can affect the metabolism of other compounds by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . For example, the localization of this compound to the nucleus can influence gene expression by interacting with DNA and histone proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyquinoline can be synthesized through several methods. One common approach involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with β-ketoesters under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, advancements in green chemistry have led to the development of environmentally friendly methods, such as using ionic liquids and microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-aminoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,3-dione.
Reduction: 2-Aminoquinoline.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Hydroxyquinoline has a wide range of applications in scientific research:
Medicine: this compound derivatives are investigated for their potential anticancer and antiviral properties.
Industry: It is employed in the production of dyes, pigments, and as a corrosion inhibitor in metalworking.
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar to 2-Hydroxyquinoline but with the hydroxyl group at the eighth position.
4-Hydroxyquinoline: Features the hydroxyl group at the fourth position and is known for its antifungal properties.
2-Aminoquinoline: A reduction product of this compound, used in the synthesis of antimalarial drugs.
Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and medicinal applications .
Properties
IUPAC Name |
1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFMEBWQUVKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058769 | |
Record name | 2(1H)-Quinolinone | |
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Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Quinolinol | |
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CAS No. |
59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |
Record name | 2-Hydroxyquinoline | |
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Record name | 2-Quinolinol | |
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Record name | 2-Hydroxyquinoline | |
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Record name | Quinolinol | |
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Record name | Quinolin-2-ol | |
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Record name | 2-Hydroxyquinoline | |
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Record name | 2(1H)-Quinolinone | |
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Record name | 2-quinolone | |
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Record name | CARBOSTYRIL | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Hydroxyquinoline?
A1: this compound has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.
Q2: What spectroscopic data are available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H NMR spectroscopy, 13C NMR spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, , ]
Q3: Does this compound exhibit tautomerism?
A3: Yes, this compound exists in two tautomeric forms: lactim ("enol") and lactam ("keto"). These forms are nearly equal in energy and interconvert by transferring a hydrogen atom between the oxygen of the OH group and the ring nitrogen. [, ]
Q4: How does the structure of this compound relate to its properties?
A4: The presence of both a hydroxyl group and a nitrogen atom in the quinoline ring system gives this compound its unique properties. This structure allows for tautomerism, influences its interaction with metal ions [], and impacts its biological activity [, ].
Q5: How is this compound involved in quinoline biodegradation?
A5: this compound is a key intermediate in the biodegradation of quinoline by various bacterial species. [, , , , , , , , ] Microorganisms often utilize a stepwise degradation pathway, with this compound formed through the initial mono-oxygenation of quinoline. [, ] Further degradation of this compound can then proceed via different pathways depending on the bacterial species and environmental conditions.
Q6: Which bacterial species are known to degrade this compound?
A6: Several bacterial species have been identified that can degrade this compound, including Pseudomonas spp., Rhodococcus spp., Comamonas spp., and Thauera spp. [, , , , , , ]. These bacteria often work in concert, with some species initiating the breakdown of quinoline into this compound and others further degrading the intermediate. [, ]
Q7: What factors can influence the biodegradation rate of this compound?
A7: Factors impacting this compound biodegradation include: * Microbial community composition: Different bacterial species have varying degradation capabilities and can work synergistically. [, ]* Availability of electron donors: Biodegradation processes require electron donors; compounds like oxalate, produced during quinoline photolysis or added exogenously, can accelerate degradation. []* Environmental conditions: Factors like pH, temperature, and the presence of inhibitors can significantly affect bacterial activity. []
Q8: What are some potential applications of this compound and its derivatives?
A8: this compound derivatives have shown potential in various applications, including:
- Antidiabetic agents: this compound and some analogs exhibit inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism and potential targets for diabetes management. []
- Anti-mycobacterium agents: Fluorine-containing Schiff bases derived from this compound have shown promising anti-tuberculosis activity against Mycobacterium tuberculosis. []
Q9: How does this compound interact with biological systems?
A9: While specific mechanisms require further investigation, studies highlight several ways this compound interacts with biological systems:
- Enzyme inhibition: It can inhibit enzymes like α-glucosidase and α-amylase, potentially impacting carbohydrate metabolism. []
- Metal ion chelation: Its structure enables it to chelate metal ions, which could influence various biological processes. []
- Interaction with DNA: Research suggests derivatives of this compound can interact with DNA, a property potentially relevant for developing therapeutic agents. []
Q10: How can this compound be synthesized?
A10: this compound can be synthesized using various methods, including:
- Modified Skraup method: This classic approach involves reacting 2-aminophenol with glycerol, sulfuric acid, and an oxidizing agent. [, ]
- Reaction of 2-aminobenzophenones with N,N-dimethylacetamide: This method provides substituted 2-hydroxyquinolines. []
Q11: What types of reactions can this compound undergo?
A11: this compound can participate in various reactions, including:
- Reactions at the hydroxyl group: It can undergo alkylation, acylation, and other reactions typical of phenolic hydroxyl groups. [, ]
- Complexation with metal ions: It can act as a ligand and form complexes with various metal ions, particularly transition metals. []
Q12: What analytical techniques are commonly employed to study this compound and its derivatives?
A12: Various analytical techniques are crucial in studying this compound:* Chromatographic techniques (HPLC, GC): To separate, identify, and quantify this compound and its metabolites in complex mixtures. [, ] * Spectroscopic techniques (UV-Vis, fluorescence): For structural elucidation, monitoring reactions, and developing analytical assays. [, , ]* Mass spectrometry: For determining molecular weight, identifying metabolites, and studying fragmentation patterns. [, ]
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